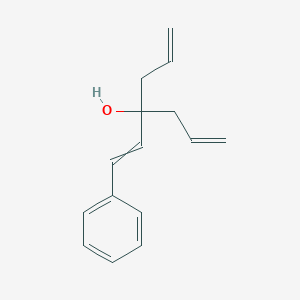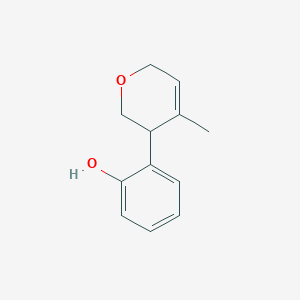
1,5-Diphenyl-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-2-benzofuran: is a heterocyclic organic compound that features a benzofuran core with two phenyl groups attached at the 1 and 5 positions. This compound is part of the larger benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Diphenyl-2-benzofuran can be synthesized through several methods. One common approach involves the cyclization of 2-phenylphenol with phenylacetylene in the presence of a palladium catalyst. This reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Diphenyl-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzofuran derivatives.
Applications De Recherche Scientifique
1,5-Diphenyl-2-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological activities.
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-2-benzofuran varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through interaction with cellular proteins .
Comparaison Avec Des Composés Similaires
1,3-Diphenylisobenzofuran: Shares a similar benzofuran core but differs in the position of the phenyl groups.
2,5-Diphenyl-3,4-benzofuran: Another benzofuran derivative with different substitution patterns.
Uniqueness: 1,5-Diphenyl-2-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
94660-14-7 |
|---|---|
Formule moléculaire |
C20H14O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
1,5-diphenyl-2-benzofuran |
InChI |
InChI=1S/C20H14O/c1-3-7-15(8-4-1)17-11-12-19-18(13-17)14-21-20(19)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
WENQTTANDXWQFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=COC(=C3C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


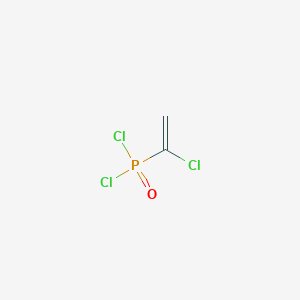
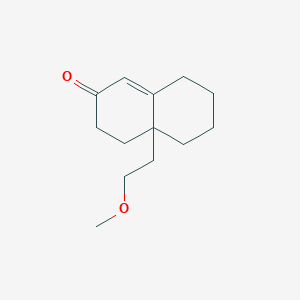

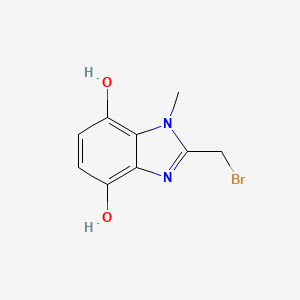
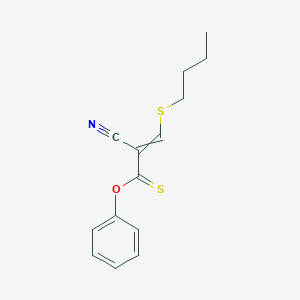

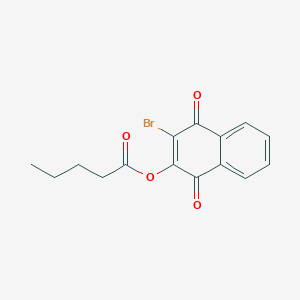
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)


